molecular formula C13H18BrN3O2 B7347144 (3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one

(3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one

Katalognummer B7347144
Molekulargewicht: 328.20 g/mol
InChI-Schlüssel: NWMXCHOGWGKEKO-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD0705 and is a member of the diazepane family of compounds. In

Wirkmechanismus

BRD0705 exerts its effects by binding to the catalytic domain of HDACs, thereby inhibiting their activity. This inhibition leads to an increase in acetylation of histones, which in turn leads to changes in gene expression. The precise mechanism by which BRD0705 interacts with HDACs is still the subject of ongoing research.
Biochemical and Physiological Effects
BRD0705 has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit HDACs, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. BRD0705 has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BRD0705 in lab experiments is its specificity for HDACs. Unlike other compounds that inhibit HDACs, BRD0705 has been shown to selectively target specific HDAC isoforms. This specificity makes it a useful tool for studying the role of specific HDACs in disease processes. However, one limitation of using BRD0705 is its relatively low potency compared to other HDAC inhibitors. This limits its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on BRD0705. One area of research is the development of more potent analogs of the compound. This could lead to the development of more effective therapeutic agents for the treatment of cancer and other diseases. Another area of research is the identification of additional molecular targets of BRD0705. This could lead to the development of new treatments for a range of diseases. Finally, further research is needed to elucidate the precise mechanism by which BRD0705 interacts with HDACs. This could lead to a better understanding of the role of HDACs in disease processes and the development of more effective therapeutic agents.

Synthesemethoden

The synthesis of BRD0705 involves a multi-step process that begins with the reaction of 3-methyl-1,4-diazepane-2,5-dione with 5-bromo-2-methoxypyridine-3-carbaldehyde. This reaction is catalyzed by a base and results in the formation of an intermediate product. The intermediate product is then further reacted with a reducing agent to yield BRD0705. The synthesis of BRD0705 is a complex process that requires a high degree of expertise and specialized equipment.

Wissenschaftliche Forschungsanwendungen

BRD0705 has been the subject of significant scientific research due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones. By inhibiting the activity of HDACs, BRD0705 has been shown to have potential in the treatment of cancer, neurodegenerative diseases, and other conditions.

Eigenschaften

IUPAC Name

(3S)-4-[(5-bromo-2-methoxypyridin-3-yl)methyl]-3-methyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-9-12(18)15-4-3-5-17(9)8-10-6-11(14)7-16-13(10)19-2/h6-7,9H,3-5,8H2,1-2H3,(H,15,18)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMXCHOGWGKEKO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1CC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1CC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.